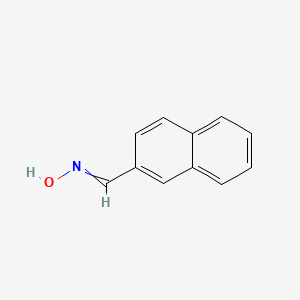

2-Naphthalenecarboxaldehyde, oxime

Description

Academic Significance of Oxime Functional Group Chemistry

The oxime functional group (C=N-OH) is a cornerstone in organic chemistry, formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). tutorchase.comvedantu.comwikipedia.org This reaction is a classic method for the identification and purification of carbonyl compounds. vedantu.comorientjchem.org Beyond this fundamental role, oximes are pivotal in numerous areas of chemical science.

Key Roles of Oximes in Chemistry:

Synthesis: Oximes are versatile intermediates in organic synthesis. They are famously used in the Beckmann rearrangement to produce amides, a critical transformation for creating polymers like Nylon-6. vedantu.com They can also be converted into amides and nitriles, or reduced to form amines. tutorchase.comvedantu.com

Coordination Chemistry: The oxime group, with its nitrogen and oxygen atoms, can form stable chelate complexes with various metal ions. researchgate.netrsc.org This ability makes oxime-containing ligands valuable in catalysis, materials science, and analytical chemistry for detecting metal ions. researchgate.netnih.gov

Medicinal Chemistry: Oxime derivatives have significant pharmacological applications. nih.gov They are well-known as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents, serving as crucial antidotes. researchgate.netrsc.org Furthermore, certain FDA-approved antibiotics, such as cefuroxime, contain an oxime functional group, highlighting their role in drug design. researchgate.net

Supramolecular Chemistry: The oxime group's ability to form strong hydrogen bonds is instrumental in crystal engineering and the design of new functional materials. rsc.orgnih.gov

The inherent reactivity and diverse applications of the oxime functional group underscore its profound academic and industrial significance.

Contextualization of Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, is a fundamental building block in organic synthesis. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials with specific optical and electronic properties. nih.gov The synthesis of polysubstituted naphthalene derivatives with precise regioselectivity is a major focus in organic chemistry, as the substitution pattern heavily influences the molecule's properties and biological activity. nih.govnih.gov

Many natural products with pharmacological activities feature a naphthalene core, which drives chemists to develop efficient synthetic routes. chemistryviews.org Traditional methods often involve electrophilic aromatic substitution, but controlling the position of incoming groups can be challenging. nih.gov Modern strategies focus on developing more controlled and efficient methods, such as C-H functionalization and domino reactions, to construct these valuable scaffolds. chemistryviews.orgacs.org The use of readily available naphthalene precursors is key to creating complex molecules in a more cost-effective and labor-saving manner. chemistryviews.org

Research Trajectories of 2-Naphthalenecarboxaldehyde, Oxime: A Multifaceted Compound

2-Naphthalenecarboxaldehyde, oxime, which possesses the chemical formula C₁₁H₉NO, combines the structural features of both naphthalenes and oximes. biosynth.comnih.gov This unique combination makes it a compound with diverse research potential. It is described as a reactive aldoxime that can act as an oxidant in chemical reactions. biosynth.com

Recent research has explored the utility of the naphthalene-oxime framework in several advanced applications:

Photopolymerization: In a 2022 study, a series of naphthalene-based oxime esters were synthesized and investigated as Type I photoinitiators for free radical polymerization. nih.gov The research demonstrated that modifying the substitution on the naphthalene ring significantly impacts the photoreactivity, with a derivative of 1-naphthaldehyde (B104281) showing high efficiency under visible light. nih.gov This highlights the potential for creating tunable photoinitiators for advanced manufacturing and 3D printing.

Chemoprevention: A 2015 study focused on oxime-bearing naphthalene derivatives as potential activators of the Nrf2 signaling pathway, which protects cells from oxidative stress. researchgate.net The study found that certain derivatives were potent Nrf2 activators without being toxic to cells, suggesting their promise for cancer chemoprevention. researchgate.net

These research paths illustrate the multifaceted nature of 2-Naphthalenecarboxaldehyde, oxime and its derivatives, showing their relevance in materials science and medicinal chemistry.

Purpose and Scope of the Comprehensive Research Outline

The purpose of this article is to provide a focused and scientifically accurate overview of 2-Naphthalenecarboxaldehyde, oxime, based on current chemical research. The scope is strictly defined to cover the fundamental chemistry of its core components—the oxime group and the naphthalene moiety—and to survey the specific research directions this compound has inspired. By adhering to this structured outline, the article aims to deliver a clear and authoritative account of the compound's significance in contemporary science, avoiding topics outside of its direct chemical and research context.

Data Tables

Table 1: Physicochemical Properties of 2-Naphthalenecarboxaldehyde, Oxime

| Property | Value | Source(s) |

| IUPAC Name | (NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine | nih.gov |

| Molecular Formula | C₁₁H₉NO | biosynth.comnih.gov |

| Molecular Weight | 171.19 g/mol | nih.gov |

| CAS Number | 24091-02-9 | biosynth.comnih.govsigmaaldrich.com |

| Appearance | Typically a crystalline solid | vedantu.com |

Table 2: Selected Research Findings on Naphthalene-Based Oxime Derivatives

| Research Area | Key Finding | Compound Focus | Implication | Source(s) |

| Photopolymerization | Naphthalene-based oxime esters function as effective Type I photoinitiators. Photoreactivity is tunable by altering the substituent position on the naphthalene ring. | Naphthalene-based oxime esters (NA-1–4) | Development of new, efficient photoinitiators for applications like 3D printing. | nih.gov |

| Chemoprevention | Certain oxime-bearing naphthalene derivatives act as potent activators of the Nrf2 signaling pathway, which has a protective role against oxidative stress. | (Z)-2-(naphthalen-2-yloxy)-1-phenylethanone oxime (13a) | Potential for developing novel, non-cytotoxic agents for cancer prevention. | researchgate.net |

Properties

IUPAC Name |

N-(naphthalen-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSUSMMBIMGSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343865 | |

| Record name | 2-Naphthalenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24091-02-9 | |

| Record name | 2-Naphthalenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2 Naphthalenecarboxaldehyde, Oxime

Advanced Synthetic Routes for 2-Naphthalenecarboxaldehyde, Oxime

The synthesis of 2-naphthalenecarboxaldehyde, oxime is primarily achieved through the nucleophilic addition of hydroxylamine (B1172632) to 2-naphthaldehyde (B31174). This classic reaction has been the subject of optimization studies to enhance efficiency, yield, and environmental compatibility.

Nucleophilic Addition of Hydroxylamine to 2-Naphthaldehyde Precursors

The fundamental reaction for forming 2-naphthalenecarboxaldehyde, oxime involves the condensation of 2-naphthaldehyde with hydroxylamine. testbook.comresearchgate.net This reaction is a nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the C=NOH (oxime) group. youtube.comyoutube.com The reaction is typically catalyzed by a weak acid. organicmystery.com

In the pursuit of greener and more efficient synthetic methods, several optimized conditions for oximation reactions have been developed. These methods aim to reduce the use of hazardous solvents and catalysts, shorten reaction times, and improve yields.

Solvent-Free Grinding: A notable advancement is the use of solvent-free grinding, also known as grindstone chemistry. nih.gov This mechanochemical approach involves grinding the carbonyl compound (in this case, 2-naphthaldehyde) with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This method has been shown to produce excellent yields of oximes rapidly and avoids the environmental issues associated with solvent use. nih.gov

Natural Acid Catalysis: Another eco-friendly approach utilizes natural acids as catalysts. ijprajournal.com Aqueous extracts from sources like Vitis lanata and Mangifera indica, as well as citrus limetta fruit juice, have been successfully employed to catalyze the synthesis of oximes. ijprajournal.com These natural catalysts offer a sustainable alternative to traditional acid catalysts. ijprajournal.com Research has also demonstrated the effectiveness of oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions, leading to high yields of oximes in relatively short reaction times. orientjchem.org

Mineral Water as a Medium: A simple and practical method involves conducting the reaction in mineral water at room temperature without the need for an external catalyst. ias.ac.in This approach has been shown to be efficient, economical, and environmentally friendly, yielding oxime compounds in high yields within a short timeframe. ias.ac.in

| Method | Catalyst/Medium | Conditions | Advantages | Reference |

| Solvent-Free Grinding | Bismuth(III) oxide (Bi₂O₃) | Room temperature, grinding | Environmentally friendly, rapid, high yield | nih.gov |

| Natural Acid Catalysis | Vitis lanata, Mangifera indica extracts, citrus limetta juice | Aqueous medium | Sustainable, eco-friendly | ijprajournal.com |

| Mineral Water | Mineral water/methanol (B129727) | Room temperature | Economical, practical, environmentally friendly, rapid | ias.ac.in |

| Oxalic Acid Catalysis | Oxalic acid | Acetonitrile, reflux | High yield, short reaction time | orientjchem.org |

The formation of aldoximes, such as 2-naphthalenecarboxaldehyde, oxime, can result in two geometric stereoisomers, designated as E and Z. studymind.co.ukwikipedia.org This isomerism arises from the restricted rotation around the C=N double bond. studymind.co.uk The E isomer has the hydroxyl group and the hydrogen atom on opposite sides of the double bond, while the Z isomer has them on the same side. chemguide.co.uk The specific isomer formed can be influenced by the reaction conditions. The IUPAC name for the E isomer is (NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine. nih.gov

Synthesis of Architecturally Complex Oxime-Bearing Naphthalene (B1677914) Derivatives

The oxime group in 2-naphthalenecarboxaldehyde, oxime serves as a handle for further chemical modifications, enabling the synthesis of more complex and functionally diverse naphthalene derivatives.

A significant strategy for creating complex oxime-bearing naphthalene derivatives involves the integration of 1,2,3-triazole rings. This is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org

In a typical synthetic sequence, a naphthaldehyde precursor containing an alkyne or azide (B81097) group is first prepared. This precursor then undergoes a CuAAC reaction to form the 1,2,3-triazole ring. nih.gov Subsequently, the aldehyde functionality is reacted with hydroxylamine to generate the oxime group. nih.gov This modular approach allows for the synthesis of a library of 1,2,3-triazole naphthaldehyde oxime derivatives with varied substituents. nih.govnih.gov

The naphthalene core of 2-naphthalenecarboxaldehyde, oxime can also be functionalized to introduce additional chemical diversity. A common modification is the introduction of a hydroxyl group, leading to hydroxy-substituted naphthaldehyde oximes.

For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be synthesized through methods like the Reimer-Tiemann reaction of 2-naphthol. lookchem.comorgsyn.org This hydroxy-substituted aldehyde can then be readily converted to its corresponding oxime, 2-hydroxy-1-naphthaldehyde oxime, by reaction with hydroxylamine. ias.ac.innih.gov The presence of the hydroxyl group can influence the electronic properties and reactivity of the molecule and provides an additional site for further chemical transformations. ias.ac.in

Derivatization Strategies and Functional Group Interconversions of 2-Naphthalenecarboxaldehyde, Oxime

The derivatization of 2-naphthalenecarboxaldehyde, oxime, especially its hydroxylated forms, is a key strategy for accessing a range of functionalized naphthalene-based compounds. These transformations primarily involve cyclization and rearrangement reactions, which are powerfully influenced by the choice of oxidizing agents.

Cyclization reactions of naphthaldehyde oxime derivatives are fundamental to the construction of fused heterocyclic systems. These intramolecular and intermolecular processes can lead to the formation of isoxazoles, oxazines, and complex spiro adducts through intermediates like o-naphthoquinone nitrosomethides.

The oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime and its derivatives can proceed via two distinct pathways, o-cyclization or peri-cyclization, yielding different heterocyclic products.

Naphtho[1,2-d]isoxazoles : The formation of a naphtho[1,2-d]isoxazole ring system occurs via an o-cyclization pathway. For instance, when (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime is treated with the two-electron oxidant phenyliodine(III) diacetate (PIDA), it undergoes oxidative o-cyclization to produce 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.comnih.gov In cases where a peri-methoxy group is present on the naphthaldehyde oxime, steric hindrance impedes dimerization, favoring a cyclodehydration reaction that also leads to a naphtho[1,2-d]isoxazole structure. d-nb.info

Naphtho[1,8-de] mdpi.comd-nb.infooxazines : This class of heterocycles is formed through a peri-cyclization process. The oxidation of 2-hydroxy-1-naphthaldehyde oxime with PIDA in a non-nucleophilic solvent like t-BuOH results in selective oxidative peri-cyclization, yielding naphtho[1,8-de] mdpi.comd-nb.infooxazin-4-ol in high yield (80%). mdpi.com The use of a less selective one-electron oxidant, lead(IV) acetate (B1210297) (LTA), on the same starting material also produces the naphtho[1,8-de] mdpi.comd-nb.infooxazine, but typically as part of a product mixture. mdpi.comresearchgate.net These reactions are believed to proceed through an intermediate o-naphthoquinone nitrosomethide. mdpi.com

Under specific oxidative conditions, 2-hydroxy-1-naphthaldehyde oxime can undergo a dimerization reaction to form a complex spiro adduct. This transformation provides insight into the reactivity of the transient intermediates generated during the oxidation.

The reaction, when mediated by silver(I) oxide (AgO) or silver(II) oxide (Ag2O) in the presence of N-methylmorpholine N-oxide (NMMO), selectively yields a spiro adduct-dimer. d-nb.info The mechanism involves the formation of an o-naphthoquinone nitrosomethide intermediate. This reactive species then participates in a Diels-Alder type self-cycloaddition, where one molecule acts as the diene and another as the dienophile, to construct the final spiro{naphthalene(naphthopyranofurazan)}-one oxide structure. d-nb.info

This dimerization pathway is highly sensitive to steric effects. The presence of a substituent at the peri position, such as a methoxy (B1213986) group, sterically hinders the approach required for the intermolecular cycloaddition. d-nb.info Consequently, the reaction is diverted towards an intramolecular cyclodehydration, resulting in the formation of a naphtho[1,2-d]isoxazole instead of the spiro dimer. d-nb.info Computational studies have shown that the intermolecular cycloaddition to the spiro adduct is significantly more energetically favorable (reaction Gibbs energy of approx. -82.0 kcal/mol) than the intramolecular cyclization (approx. -37.6 kcal/mol) in the absence of such steric constraints. d-nb.info

The choice of oxidant is a critical factor that dictates the outcome of reactions involving 2-hydroxy-1-naphthaldehyde oxime. Different oxidants can selectively favor one reaction pathway over others, such as peri-cyclization, o-cyclization, or dimerization.

The selectivity of various common oxidants is summarized in the table below:

| Oxidant(s) | Predominant Product(s) | Reaction Pathway | Selectivity | Reference(s) |

| Lead(IV) Acetate (LTA) | Mixture of Naphtho[1,8-de] mdpi.comd-nb.infooxazine and Spiro Adduct-Dimer | peri-Cyclization & Dimerization | Non-selective | mdpi.comd-nb.inforesearchgate.net |

| Phenyliodine(III) Diacetate (PIDA) | Naphtho[1,8-de] mdpi.comd-nb.infooxazine | peri-Cyclization | Selective | mdpi.com |

| or 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide¹ | o-Cyclization | Selective | mdpi.comnih.gov | |

| Silver(I) Oxide (AgO) / Silver(II) Oxide (Ag2O) with NMMO | Spiro Adduct-Dimer | Dimerization via Self-Cycloaddition | Selective | d-nb.info |

| ¹With 8-methoxy substituted oxime. |

PIDA, a two-electron oxidant, demonstrates high selectivity. In non-nucleophilic media, it exclusively promotes oxidative peri-cyclization. mdpi.com In contrast, LTA, a one-electron oxidant, is non-selective and yields a mixture of products. mdpi.comd-nb.info The AgO/NMMO system is highly specific for the formation of the spiro adduct-dimer, provided there are no steric impediments. d-nb.info

Beyond cyclization, derivatives formed from naphthaldehyde oxime can undergo further skeletal changes through rearrangement reactions. These processes can lead to the formation of highly reactive species that are valuable in subsequent synthetic steps.

A significant rearrangement has been observed for naphtho[1,2-d]isoxazole 2-oxides, which are themselves products of the oxidative cyclization of substituted 2-hydroxy-1-naphthaldehyde oximes. Specifically, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide undergoes a novel isomerization to its corresponding nitrile oxide isomer. mdpi.comnih.gov

This rearrangement occurs spontaneously when the N-oxide is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO) at room temperature. mdpi.comnih.gov The resulting 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide is a relatively stable nitrile oxide, persisting in the DMSO solution for at least 18 hours. nih.gov Nitrile oxides are highly valuable intermediates in organic synthesis, known for their utility as 1,3-dipoles in cycloaddition reactions to create various five-membered heterocycles, such as isoxazoles. mdpi.com The stability of this particular nitrile oxide allows for its characterization and use in subsequent reactions with various dipolarophiles. mdpi.comnih.gov

Rearrangement Reactions of Oxime Derivatives

Exploration of Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms oximes into amides. nih.gov For aldoximes such as 2-naphthalenecarboxaldehyde, oxime, two primary pathways can be envisioned under Beckmann conditions: rearrangement to a primary amide or dehydration to a nitrile. The specific outcome is often dependent on the reaction conditions and the catalyst employed. acs.orgnih.gov

The primary rearrangement product would be N-(2-naphthyl)formamide. This transformation involves the migration of the naphthyl group to the electron-deficient nitrogen atom. The reaction is typically promoted by protic acids like sulfuric acid or polyphosphoric acid, or Lewis acids. nih.govnih.gov The mechanism commences with the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide. rsc.org

However, a common competing pathway for aldoximes is dehydration to form the corresponding nitrile. acs.org In the case of 2-naphthalenecarboxaldehyde, oxime, this pathway yields 2-cyanonaphthalene. This reaction is often favored under conditions that promote elimination, such as using acetic anhydride (B1165640). prepchem.com One reported method for the synthesis of 2-cyanonaphthalene involves the treatment of 2-naphthalenecarboxaldehyde with hydroxylamine hydrochloride and sodium acetate to form the oxime, which is then refluxed with acetic anhydride to induce dehydration. prepchem.com

The choice of reagents and reaction conditions is therefore critical in directing the outcome of the Beckmann reaction of 2-naphthalenecarboxaldehyde, oxime.

Table 1: Potential Products of Beckmann Rearrangement of 2-Naphthalenecarboxaldehyde, Oxime

| Starting Material | Reaction Pathway | Product | Typical Reagents |

| 2-Naphthalenecarboxaldehyde, oxime | Rearrangement | N-(2-naphthyl)formamide | H₂SO₄, PPA |

| 2-Naphthalenecarboxaldehyde, oxime | Dehydration | 2-Cyanonaphthalene | Acetic Anhydride |

Catalytic Transformations Utilizing Oxime Reactivity

The oxime group in 2-naphthalenecarboxaldehyde, oxime, serves as a versatile handle for various catalytic transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. organic-chemistry.orgrsc.org One notable application is the C-C bond acylation of oxime ethers. While direct acylation of 2-naphthalenecarboxaldehyde, oxime, itself is not extensively documented, related transformations using its derivatives have been explored. For instance, NHC-catalyzed radical-type cross-coupling between cyclic oxime ethers and aromatic aldehydes, including 2-naphthaldehyde, has been developed to afford ketonitriles. acs.org This suggests a potential pathway where the O-ether of 2-naphthalenecarboxaldehyde, oxime, could be coupled with other aldehydes. In such a reaction, the NHC would react with an aldehyde to form a Breslow intermediate, which can then engage in a coupling reaction with the oxime ether. acs.orgacs.org

This methodology highlights the potential for functionalizing the carbon atom of the oxime group in 2-naphthalenecarboxaldehyde, oxime, derivatives through modern catalytic strategies.

The reactivity of the oxime functional group can be harnessed in metal-catalyzed reactions to construct complex heterocyclic structures. Copper(I)-catalyzed reactions, in particular, have been shown to be effective for the synthesis of azaheterocycles from oxime derivatives.

A notable example is the copper-catalyzed aza-Sonogashira cross-coupling of O-acetyl oximes with terminal alkynes to form ynimines. nih.govepfl.ch These ynimine intermediates are highly versatile and can undergo subsequent in-situ heteroannulation reactions. For a substrate like the O-acetyl derivative of 2-naphthalenecarboxaldehyde, oxime, reaction with a terminal alkyne in the presence of a copper catalyst such as copper(II) acetate with a suitable ligand could lead to the formation of a naphthalene-substituted ynimine. This intermediate could then be trapped intramolecularly to construct various azaheterocycles, such as isoquinolines, depending on the nature of the alkyne and the reaction conditions. nih.govepfl.ch This strategy offers a powerful tool for the rapid assembly of medicinally relevant scaffolds. nih.govresearchgate.net

While palladium catalysis is a cornerstone in cross-coupling and heterocycle synthesis, its application starting directly from 2-naphthalenecarboxaldehyde, oxime, for azaheterocycle formation is less commonly reported compared to copper-catalyzed pathways. nih.gov However, the broad utility of palladium in C-N bond formation suggests potential for developing such methodologies.

Table 2: Copper-Catalyzed Synthesis of Azaheterocycles

| Oxime Derivative | Coupling Partner | Catalyst System | Intermediate | Final Product Class |

| O-Acetyl-2-naphthalenecarboxaldehyde, oxime | Terminal Alkyne | Cu(OAc)₂, Ligand | Ynimine | Azaheterocycles (e.g., Isoquinolines) |

Formation of Schiff Base Derivatives and Hydrazones for Specific Applications

The carbonyl-like nature of the carbon atom in the oxime group allows for condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives of 2-naphthalenecarboxaldehyde, oxime, have potential applications in various fields, including coordination chemistry and materials science.

The reaction of 2-naphthalenecarboxaldehyde, which is the precursor to the oxime, with various amines leads to the formation of Schiff bases. science.govresearchgate.netrsc.orgresearchgate.neteurjchem.com It is conceivable that the oxime itself could undergo exchange reactions or be converted back to the aldehyde in situ for subsequent Schiff base formation. Schiff bases derived from naphthaldehydes are known for their interesting photophysical properties and ability to form metal complexes. researchgate.netrsc.org

Similarly, condensation with hydrazines or substituted hydrazines yields hydrazones. The formation of both oximes and hydrazones is often catalyzed by acids or specific nucleophilic catalysts like aniline (B41778) or substituted anthranilic acids to enhance the reaction rate, especially at neutral pH. nih.govnih.govrsc.orgnumberanalytics.com These reactions proceed through a tetrahedral intermediate followed by dehydration. nih.gov The resulting hydrazones are also valuable ligands and can be used in the synthesis of more complex heterocyclic systems.

Conversions to Amines, Nitriles, Nitrones, and Nitro Compounds

The oxime functionality is a gateway to several other important functional groups, including amines, nitriles, nitrones, and nitro compounds.

Amines: The reduction of 2-naphthalenecarboxaldehyde, oxime, can lead to the corresponding primary amine, 2-naphthylamine (B18577). wikipedia.orgnih.gov This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd, PtO₂) or metal hydrides. The resulting 2-naphthylamine is a primary aromatic amine and a known carcinogen, which was historically used in the synthesis of azo dyes. wikipedia.orgnih.govnih.gov

Nitriles: As mentioned in the context of the Beckmann rearrangement, the dehydration of 2-naphthalenecarboxaldehyde, oxime, is a direct route to 2-cyanonaphthalene. prepchem.com This reaction is typically carried out using dehydrating agents like acetic anhydride and provides an efficient method for nitrile synthesis from aldehydes via their oximes.

Nitrones: Oximes can be precursors to nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions to synthesize five-membered heterocyclic rings. The formation of a nitrone from 2-naphthalenecarboxaldehyde, oxime, could potentially be achieved through a cascade reaction involving an initial condensation followed by an intramolecular cyclization. rsc.org Alternatively, direct oxidation of the corresponding N-substituted hydroxylamine, which can be derived from the oxime, can yield a nitrone. organic-chemistry.org

Nitro Compounds: The oxidation of oximes can yield the corresponding nitro compounds. The oxidation of aralkyl oximes to nitro compounds has been reported using various oxidizing agents. organic-chemistry.orgnih.gov For example, reagents like sodium perborate (B1237305) in glacial acetic acid have been used for the conversion of oximes to nitro compounds. organic-chemistry.org Applying such a method to 2-naphthalenecarboxaldehyde, oxime, would be expected to yield 2-(nitromethyl)naphthalene. Metabolic studies have also shown that aralkyl oximes can be oxidized in vivo to the corresponding nitro compounds. nih.gov

Table 3: Functional Group Transformations of 2-Naphthalenecarboxaldehyde, Oxime

| Product Functional Group | Transformation | Typical Reagents/Conditions | Product |

| Amine | Reduction | H₂/Pd, PtO₂, LiAlH₄ | 2-Naphthylamine |

| Nitrile | Dehydration | Acetic Anhydride | 2-Cyanonaphthalene |

| Nitrone | Cascade Reaction/Oxidation | Varies | Naphthalene-based Nitrone |

| Nitro Compound | Oxidation | Sodium Perborate, Acetic Acid | 2-(Nitromethyl)naphthalene |

Advanced Spectroscopic and Analytical Characterization of 2 Naphthalenecarboxaldehyde, Oxime and Its Derivatives

High-Resolution Structural Elucidation Techniques

High-resolution techniques are paramount in unequivocally determining the structure of organic molecules. For 2-naphthalenecarboxaldehyde, oxime, these methods have been instrumental in confirming its synthesis and characterizing its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the chemical environments of hydrogen and carbon atoms in a molecule. rsc.orgrsc.orguv.mxnih.govcore.ac.ukcolumbia.eduresearchgate.netlibretexts.org In 2-naphthalenecarboxaldehyde, oxime, the aromatic protons of the naphthalene (B1677914) ring system typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. The proton of the oxime group (-CH=NOH) and the hydroxyl proton (-OH) also exhibit characteristic chemical shifts.

Similarly, ¹³C NMR spectra provide a detailed map of the carbon skeleton. The carbon atoms of the naphthalene ring appear in the aromatic region (typically δ 120-150 ppm), while the carbon of the oxime functional group (C=N) shows a distinct resonance.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-Naphthalenecarboxaldehyde, Oxime and Related Structures

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Naphthalenecarboxaldehyde, oxime | CDCl₃ | Signals in the aromatic region (naphthalene protons), a singlet for the CH=N proton, and a broad singlet for the OH proton. rsc.org | Signals corresponding to the naphthalene carbons and the C=N carbon of the oxime group. rsc.org |

| (E)-benzaldehyde oxime | CDCl₃ | Multiplet at 7.20-7.50 (3H), multiplet at 7.50-7.80 (2H). rsc.org | 150.5, 130.2, 128.9, 127.2. rsc.org |

| (E)-4-methylbenzaldehyde oxime | CDCl₃ | Singlet at 8.13 (1H), doublet at 7.47 (2H, J=7.8 Hz), doublet at 7.19 (2H, J=7.8 Hz), singlet at 2.36 (3H). rsc.org | 151, 140, 131, 129, 127, 21.6. rsc.org |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

To unambiguously assign the complex NMR spectra of 2-naphthalenecarboxaldehyde, oxime and its derivatives, two-dimensional (2D) NMR techniques are employed. core.ac.uk

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the naphthalene ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton. columbia.edusdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework. columbia.edusdsu.eduepfl.ch For example, an HMBC experiment can show a correlation between the proton of the oxime group and the carbon atoms of the naphthalene ring, confirming their connectivity.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable NMR experiment that distinguishes between different types of carbon atoms based on the number of attached hydrogens. core.ac.uklibretexts.org In a DEPT-135 spectrum:

CH₃ (methyl) and CH (methine) groups appear as positive peaks.

CH₂ (methylene) groups appear as negative peaks.

Quaternary carbons (C) are absent.

This technique is particularly useful for confirming the assignments of the carbon signals in the ¹³C NMR spectrum of 2-naphthalenecarboxaldehyde, oxime and its derivatives. pressbooks.publibretexts.orglibretexts.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgrsc.orguv.mxcore.ac.ukresearchgate.netlibretexts.org In the IR spectrum of 2-naphthalenecarboxaldehyde, oxime, several key absorption bands are expected:

O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the oxime. researchgate.net

C=N Stretch: The carbon-nitrogen double bond (C=N) of the oxime functional group typically shows a medium to weak absorption band around 1620-1690 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The C-H stretching vibrations of the naphthalene ring appear above 3000 cm⁻¹. vscht.czlibretexts.org

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the aromatic ring give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org

Table 2: Characteristic IR Absorption Bands for 2-Naphthalenecarboxaldehyde, Oxime

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Oxime O-H | Stretching | 3100-3500 (broad) researchgate.net |

| Oxime C=N | Stretching | 1620-1690 researchgate.net |

| Aromatic C-H | Stretching | > 3000 vscht.czlibretexts.org |

| Aromatic C=C | Stretching | 1400-1600 vscht.czlibretexts.org |

These characteristic IR absorptions provide strong evidence for the presence of the oxime functional group and the naphthalene core in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition with high accuracy. rsc.orgnih.govcore.ac.ukcolumbia.edunih.gov For 2-naphthalenecarboxaldehyde, oxime (C₁₁H₉NO), the expected monoisotopic mass is 171.0684 g/mol . nih.gov HRMS can measure this mass with a high degree of precision, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule can fragment in characteristic ways. The analysis of these fragment ions can help to confirm the structure of the parent molecule. For instance, the loss of a hydroxyl radical (•OH) is a common fragmentation pathway for oximes. nih.gov

Solid-State Structural Analysis by X-ray Crystallography

Solid-state analysis provides definitive information on molecular geometry, conformation, and the intricate network of intermolecular forces that govern the crystalline architecture.

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 2-Naphthalenecarboxaldehyde, oxime was not found in the surveyed literature, extensive studies on its isomer, (E)-1-naphthaldehyde oxime, offer significant insights into the expected structural characteristics.

Analysis of (E)-1-naphthaldehyde oxime reveals that it crystallizes in the non-centrosymmetric monoclinic space group P2₁, with two molecules in the asymmetric unit. iucr.org A key structural feature is the non-planar conformation between the naphthalene ring and the aldoxime group. iucr.org The dihedral angle formed between the plane of the aldoxime atoms and the naphthalene plane is reported to be 23.9 (4)°. iucr.org This deviation from planarity is a common feature in such aromatic oximes. The naphthalene unit itself remains largely planar. iucr.org

Table 1: Crystallographic Data for (E)-1-Naphthaldehyde Oxime Note: This data is for the 1-isomer and is presented for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO |

| Space Group | P2₁ |

| a (Å) | 5.6701 (5) |

| b (Å) | 10.9760 (10) |

| c (Å) | 7.6433 (7) |

| α (°) | 90 |

| β (°) | 109.110 (3) |

| γ (°) | 90 |

| Z | 2 |

| Source: iucr.org |

Characterization of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks: O-H...N, C-H...O)

The crystal packing of aromatic aldoximes is significantly influenced by a network of intermolecular hydrogen bonds. In the case of (E)-1-naphthaldehyde oxime, a prominent intermolecular O—H···N hydrogen bond is the primary interaction governing the supramolecular assembly. iucr.org This interaction links molecules head-to-tail, forming one-dimensional polymeric chains that extend along the crystallographic b-axis. iucr.org

Table 2: Hydrogen Bond Geometry for (E)-1-Naphthaldehyde Oxime Note: This data is for the 1-isomer and is presented for illustrative purposes.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1—H1···N1 | 0.82 | 2.01 | 2.827 (5) | 178 |

| Source: iucr.org |

Optical and Electronic Spectroscopic Investigations

Spectroscopic techniques are vital for probing the electronic structure and photophysical behavior of molecules, revealing information about electronic transitions and excited-state dynamics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The parent aldehyde, 2-Naphthalenecarboxaldehyde, exhibits a complex UV spectrum characteristic of the naphthalene chromophore, with multiple absorption bands corresponding to π-π* transitions. nist.gov The spectrum shows distinct peaks, and their positions and intensities are sensitive to the solvent environment. nist.gov

For naphthalene derivatives, the electronic properties and absorption spectra are heavily influenced by the nature and position of substituents. nih.gov The introduction of an oxime group (–CH=N–OH) to the naphthalene aldehyde core modifies the electronic distribution and, consequently, the energy of the electronic transitions. Studies on related naphthalene-based systems show that the planar geometry and electron delocalization characteristics of the naphthalene moiety lead to strong absorption in the ultraviolet region. nih.gov Computational studies on naphthalene diimide derivatives have been used to analyze these electronic transitions in detail, correlating molecular orbital energies (HOMO-LUMO gaps) with the observed absorption maxima. researchgate.netbit.edu.cn The reaction of benzaldehyde (B42025) oximes with photosensitizers has been shown to proceed via an electron-transfer mechanism, which is directly related to the electronic energy levels of the oxime. nih.gov

Table 3: UV-Vis Absorption Maxima for 2-Naphthalenecarboxaldehyde in Cyclohexane Note: This data is for the parent aldehyde, not the oxime.

| λmax (nm) | Log ε |

| 213 | 4.41 |

| 247 | 4.39 |

| 284 | 3.82 |

| 293 | 3.73 |

| 325 | 2.85 |

| 339 | 2.81 |

| Source: nist.gov |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful tool for investigating the fate of molecules after they absorb light. While 2-Naphthalenecarboxaldehyde, oxime itself is not noted for strong fluorescence or specialized emission properties, its derivatives, particularly those engineered with specific functional groups, exhibit fascinating photophysical behaviors.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that occurs in molecules containing both a proton-donating group (like a hydroxyl group, -OH) and a proton-accepting group (like a nitrogen atom) in close proximity, often linked by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, creating an excited-state tautomer that then emits fluorescence at a significantly longer wavelength (a large Stokes shift) before returning to the ground state. nih.gov

The parent molecule, 2-Naphthalenecarboxaldehyde, oxime, lacks the requisite acidic proton donor (like a phenolic hydroxyl) adjacent to the oxime group and thus does not exhibit ESIPT. However, its hydroxylated derivatives are classic examples of ESIPT-capable molecules. For instance, 2-hydroxy-1-naphthaldehyde (B42665) and its derivatives have been extensively studied for this phenomenon. rsc.org In these systems, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl or oxime nitrogen is crucial. nih.govrsc.org The ESIPT process in a 2-hydroxy-naphthalene hydrazone derivative was shown to result in a fluorescence enhancement. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to model the potential energy surfaces and confirm that the ESIPT reaction is both thermodynamically and kinetically favorable in the excited state for such structures. nih.gov

Quantum Yield and Fluorescence Lifetime Measurements

The photophysical properties of 2-naphthalenecarboxaldehyde, oxime, particularly its fluorescence quantum yield and lifetime, are of significant interest for potential applications in materials science and as a fluorescent probe. While specific data for 2-naphthalenecarboxaldehyde, oxime is not extensively documented in publicly available literature, the behavior of related naphthalene derivatives provides a strong basis for understanding its potential characteristics.

Naphthalene and its derivatives are well-regarded for their unique photophysical and chemical properties, largely due to their rigid planar structure and extensive π-electron conjugation. nih.gov These structural features often lead to high fluorescence quantum yields and excellent photostability, making them ideal candidates for the development of fluorescent probes and organic electronic materials. nih.govresearchgate.net The introduction of an oxime group to the naphthalene scaffold can further influence these properties.

Studies on naphthalene-based oxime esters have shown that the position of substitution on the naphthalene ring significantly impacts their photochemical behavior. For instance, a study on naphthalene-based oxime esters as photoinitiators revealed that a 2-naphthalene-substituted oxime ester exhibited different light absorption and photoreactivity compared to its 1-naphthalene counterpart. nih.gov The triplet state quantum yield for naphthalene is known to be around 80%, indicating a significant pathway for intersystem crossing. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission through fluorescence. It is determined by the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for characterizing the performance of a fluorescent molecule.

While specific values for 2-naphthalenecarboxaldehyde, oxime are not available, the table below presents photophysical data for related naphthalene derivatives to illustrate the typical range of values observed for this class of compounds.

Table 1: Illustrative Photophysical Data for Naphthalene Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Naphthalene | 275 | 321 | 0.23 |

| 2-Methoxynaphthalene | 280 | 345 | 0.29 |

| Naphthalene-based oxime ester (NA-1) | 330 | 400 | Not Reported |

This table is illustrative and based on general knowledge of naphthalene derivatives. Specific values can vary based on solvent and experimental conditions.

The determination of quantum yield and fluorescence lifetime for 2-naphthalenecarboxaldehyde, oxime would involve excitation at its absorption maximum and monitoring its fluorescence decay. Such studies would provide valuable insights into its potential as a luminescent material.

Advanced Analytical Methodologies

The accurate detection and quantification of 2-naphthalenecarboxaldehyde, oxime, especially at trace levels, necessitates the use of advanced analytical techniques. These methods offer high sensitivity, selectivity, and the ability to analyze complex matrices.

Electrochemical Studies (e.g., Conductivity Measurements, Electrochemical Impedance Spectroscopy (EIS))

Electrochemical methods provide a powerful platform for investigating the redox properties and interfacial behavior of 2-naphthalenecarboxaldehyde, oxime. Techniques such as conductivity measurements and Electrochemical Impedance Spectroscopy (EIS) can offer valuable information about its electronic characteristics.

Conductivity measurements can be used to determine the electrical conductivity of solutions containing 2-naphthalenecarboxaldehyde, oxime or its derivatives, which can be particularly relevant in the context of developing conductive organic materials.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the impedance of a system over a range of frequencies. researchgate.netyoutube.com By applying a small amplitude AC potential to an electrode in contact with a solution of the analyte, the resulting current response is measured. This allows for the characterization of various processes, including charge transfer resistance, double-layer capacitance, and diffusion. researchgate.net For 2-naphthalenecarboxaldehyde, oxime, EIS could be employed to study its adsorption behavior on electrode surfaces and to understand the kinetics of its potential redox reactions. The analysis of EIS data often involves fitting the experimental results to an equivalent electrical circuit model, which represents the different physical and chemical processes occurring at the electrode-electrolyte interface. researchgate.netelsevierpure.com

While specific EIS studies on 2-naphthalenecarboxaldehyde, oxime are not readily found, research on other organic molecules and metal oxides demonstrates the utility of this technique in characterizing interfacial properties. researchgate.netpdx.edu

Table 2: Potential Parameters from Electrochemical Studies of Aromatic Oximes

| Parameter | Technique | Potential Information Gained |

|---|---|---|

| Molar Conductivity | Conductometry | Information on ion mobility and dissociation in solution. |

| Charge Transfer Resistance (Rct) | EIS | Kinetics of electron transfer at the electrode surface. |

| Double Layer Capacitance (Cdl) | EIS | Information on the electrode-electrolyte interface and adsorption. |

This table is illustrative and presents parameters that could be obtained from electrochemical studies of aromatic oximes.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the sensitive and selective determination of 2-naphthalenecarboxaldehyde, oxime at trace concentrations, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.gov UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. uctm.edu

In a typical UHPLC-MS/MS workflow, the sample containing 2-naphthalenecarboxaldehyde, oxime would first be separated from other components in the matrix on a suitable reversed-phase column. The eluent from the UHPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for trace analysis in complex matrices. uctm.edu In MS/MS, the precursor ion corresponding to the protonated or deprotonated molecule of 2-naphthalenecarboxaldehyde, oxime is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low limits of detection (LOD) and quantification (LOQ). mdpi.com

Method validation for a UHPLC-MS/MS assay would include assessment of linearity, accuracy, precision, LOD, and LOQ, as demonstrated in studies of other aromatic compounds. nih.govnih.gov

Table 3: Illustrative UHPLC-MS/MS Method Parameters for Aromatic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| UHPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of the analyte |

| Product Ion (Q3) | Specific fragment ions of the analyte |

This table provides a general outline of UHPLC-MS/MS parameters that could be adapted for the analysis of 2-Naphthalenecarboxaldehyde, oxime.

Extractive Spectrophotometric Methods for Quantitative Determination

For 2-naphthalenecarboxaldehyde, oxime, a potential approach could involve its reaction with a specific chromogenic reagent to produce a product with a distinct absorption maximum in the visible region. The reaction conditions, such as pH, temperature, and reagent concentration, would need to be optimized to ensure complete and stable color development.

An example of a similar methodology is the spectrophotometric determination of metal ions using a derivative of 2-hydroxy-1-naphthaldehyde. nih.govresearchgate.net In such methods, the metal ion complexes with the naphthaldehyde derivative to form a colored species. The intensity of the color, which is proportional to the concentration of the analyte, is then measured.

To enhance the sensitivity and selectivity of the method, a liquid-liquid extraction step can be incorporated. The colored complex is extracted into an immiscible organic solvent, which serves to concentrate the analyte and remove potential interferences from the aqueous phase. The absorbance of the organic extract is then measured. The method would be validated by establishing a calibration curve of absorbance versus concentration and determining parameters such as the molar absorptivity, Sandell's sensitivity, and the limit of detection.

Table 4: Key Parameters in Extractive Spectrophotometric Methods

| Parameter | Description |

|---|---|

| λmax (nm) | Wavelength of maximum absorbance of the colored complex. |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | A measure of how strongly the complex absorbs light at λmax. |

| Beer's Law Range | The concentration range over which absorbance is directly proportional to concentration. |

| Sandell's Sensitivity (µg cm⁻²) | The concentration of the analyte that gives an absorbance of 0.001 in a 1 cm cuvette. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

This table outlines the important parameters that would be determined during the development and validation of a spectrophotometric method for 2-Naphthalenecarboxaldehyde, oxime.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Naphthalenecarboxaldehyde, oxime |

| Naphthalene |

| 2-Methoxynaphthalene |

| Naphthalene-based oxime ester (NA-1) |

| Naphthalene-based oxime ester (NA-2) |

Computational and Theoretical Chemistry Studies of 2 Naphthalenecarboxaldehyde, Oxime

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Naphthalenecarboxaldehyde, oxime. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and a host of related characteristics.

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the ground-state properties of molecules. mdpi.com This method is used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. mdpi.com The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a stable conformation on the potential energy surface.

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p), to balance computational cost and accuracy. mdpi.comresearchgate.net From an optimized geometry, various energy features and thermochemical values can be calculated. mdpi.com For a molecule like 2-Naphthalenecarboxaldehyde, oxime, DFT calculations can predict key structural parameters.

Illustrative Optimized Geometrical Parameters for 2-Naphthalenecarboxaldehyde, oxime using DFT Note: The following data is illustrative of typical DFT output and not from a specific study on this exact molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (oxime) | ~1.29 Å |

| Bond Length | N-O (oxime) | ~1.40 Å |

| Bond Length | C-C (naphthyl-CH) | ~1.48 Å |

| Bond Angle | C-C=N (oxime) | ~121° |

| Bond Angle | C=N-O (oxime) | ~111° |

| Dihedral Angle | C(naphthyl)-C-C=N | ~180° (for planar conformer) |

DFT is also employed to explore the thermodynamics and kinetics of chemical reactions. By mapping the potential energy surface, it is possible to calculate the reaction free energy (ΔG), which determines the spontaneity of a reaction. nih.gov Furthermore, this analysis allows for the identification of transition states—the high-energy structures that connect reactants and products. nih.gov

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for understanding reaction rates. chemrxiv.org For a reaction involving 2-Naphthalenecarboxaldehyde, oxime, DFT could be used to model its synthesis or subsequent transformations, providing a detailed mechanistic pathway. nih.govnih.gov This includes understanding the entropic and enthalpic contributions to the free energy profile. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating electronic excited states. uci.eduohio-state.edu TDDFT is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without a change in molecular geometry. ohio-state.edu These energies are essential for interpreting UV-visible absorption spectra. uci.edu

TDDFT also yields oscillator strengths, which predict the intensity of these electronic transitions. uci.edu For 2-Naphthalenecarboxaldehyde, oxime, TDDFT calculations can help assign the absorption bands observed experimentally to specific electronic transitions, such as π→π* transitions within the naphthalene (B1677914) ring or n→π* transitions involving the oxime group. rsc.org

Illustrative TDDFT Calculated Excitation Energies and Oscillator Strengths Note: The following data is illustrative, based on typical results for aromatic systems like naphthalene, and not from a specific study on 2-Naphthalenecarboxaldehyde, oxime.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | ~3.9 | ~0.01 | HOMO -> LUMO (n→π) |

| S2 | ~4.3 | ~0.25 | HOMO-1 -> LUMO (π→π) |

| S3 | ~4.8 | ~0.80 | HOMO -> LUMO+1 (π→π*) |

High-Level Ab Initio Calculations (e.g., RICC2, Coupled Cluster, Perturbation Theory) for Accuracy Refinement

For situations demanding very high accuracy, especially for excited states or systems with significant electron correlation, high-level ab initio methods are employed. Methods such as Coupled Cluster with singles, doubles, and perturbative triples (CCSD(T)), and second-order perturbation theory (CASPT2) are often considered the "gold standard" in quantum chemistry. nih.govnih.gov

Due to their high computational cost, these methods are typically used to benchmark the results obtained from more economical DFT and TDDFT calculations. nih.gov By comparing the energies from DFT/TDDFT with those from, for instance, CCSD(T) for a model system, researchers can assess the accuracy of the chosen functional and basis set. nih.gov This refinement process ensures that the computational predictions are reliable and robust.

Molecular Interactions and Supramolecular Assembly Simulations

Beyond the properties of a single molecule, computational methods can simulate how molecules of 2-Naphthalenecarboxaldehyde, oxime interact with each other and with their environment. The presence of the hydroxyl group in the oxime moiety allows for the formation of strong hydrogen bonds, which can be a dominant force in building larger structures.

Simulations can model the formation of dimers or larger aggregates, predicting the geometry and stability of these assemblies. Furthermore, the planar naphthalene ring system can participate in π-π stacking interactions. Molecular dynamics (MD) simulations, often using force fields derived from quantum chemical calculations, can explore how these non-covalent interactions guide the self-assembly of molecules into ordered supramolecular structures, such as one- or two-dimensional networks. nih.gov These studies are crucial for understanding crystallization processes and the properties of the material in the solid state.

Computational Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure and properties of molecular solids are heavily influenced by a variety of non-covalent interactions, with hydrogen bonds and π-stacking interactions being among the most significant. nih.gov Computational methods are essential for understanding the hierarchy and energetics of these interactions, which are vital for designing new molecules with specific properties. nih.gov

Theoretical tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize and quantify these non-covalent interactions. nih.gov Hirshfeld analysis can reveal the effect of isomeric positions on intermolecular interactions, while QTAIM helps in understanding the energetics of molecular dimers formed through various interactions. nih.gov The stability of such compounds in the solid state is often a result of a combination of these forces, including N—H···O, C—H···π, and π-stacking interactions. nih.gov

| Interaction Type | Description | Role in Crystal Structure |

| O—H···N Hydrogen Bond | A strong directional interaction between the hydroxyl group of the oxime and a nitrogen atom of an adjacent molecule. | Links molecules into chains or networks, providing primary structural stability. |

| O—H···O Hydrogen Bond | An interaction between the hydroxyl group of the oxime and an oxygen atom of a neighboring molecule. | Contributes to the formation of stable supramolecular assemblies. |

| C—H···π Interaction | A weak hydrogen bond between a carbon-hydrogen bond and the π-system of the naphthalene ring. | Assists in stabilizing the three-dimensional crystal packing. |

| π-Stacking Interaction | An attractive, noncovalent interaction between the aromatic naphthalene rings of adjacent molecules. | Plays a significant role in the close packing of aromatic molecules in the crystal. |

Prediction of Molecular Packing and Crystal Structure Features

The prediction of molecular packing and crystal structure is a key area in materials science and drug development. For aromatic compounds like naphthalene derivatives, molecular dynamics simulations can be a powerful tool. A study on naphthalene demonstrated the use of molecular dynamics with well-tempered metadynamics to predict the steady-state crystal shape from a solution. rsc.org This computational approach can determine the growth mechanisms of different crystal faces, such as two-dimensional nucleation, which dictates the final crystal morphology. rsc.org

For oxime derivatives, the molecular conformation is a critical factor in determining the crystal packing. In naphthalene-1-carbaldehyde oxime, two molecules with similar conformations were found in the asymmetric unit. doaj.org The arrangement of these molecules is governed by the hydrogen bonding network, which generates chains within the crystal. doaj.org Modern theoretical tools, including Hirshfeld surface analysis and CLP-PIXEL energy calculations, aid in understanding the role of various intermolecular interactions in the context of supramolecular assemblies. nih.gov These methods allow for the detailed analysis of crystal packing and the energetic contributions of different non-covalent interactions. nih.gov

Mechanistic Insights from Theoretical Models

Theoretical models provide invaluable insights into the dynamic behavior and reaction mechanisms of molecules like 2-naphthalenecarboxaldehyde, oxime.

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves to a new position within the same molecule after electronic excitation. This phenomenon is often associated with molecules that exhibit dual fluorescence. The process is initiated by a change in the charge density upon photoexcitation, which increases the acidity of the proton donor group and the basicity of the acceptor group, facilitating proton migration. researchgate.net

Theoretical studies, often using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding ESIPT. For example, in studies of similar systems like 2-hydroxy-3-naphthaldehyde thiosemicarbazone, DFT has been used to model the potential energy curves for the proton transfer in both the ground (S₀) and excited (S₁) states. researchgate.net These calculations can determine the energy barriers for the ESIPT process and reveal whether the reaction is favorable in the excited state. researchgate.netmdpi.com The solvent environment can also significantly modulate the ESIPT mechanism, with solvent polarity affecting the stability of the different tautomeric forms and the energy barrier for proton transfer. mdpi.com

| Computational Method | Information Gained | Relevance to ESIPT |

| DFT/TD-DFT | Optimized geometries, potential energy surfaces, energy barriers. | Elucidates the feasibility and pathway of proton transfer in ground and excited states. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electron density distribution. | Shows charge redistribution upon excitation, which drives the proton transfer. |

| Potential Energy Curves (PECs) | Energy profile along the proton transfer coordinate. | Determines the thermodynamics and kinetics of the ESIPT process. |

Theoretical Examination of Reaction Pathways and Stereoselectivity

Computational chemistry is instrumental in examining the reaction pathways and understanding the origins of stereoselectivity in chemical reactions involving oximes. DFT calculations are frequently used to model the transition states of reactions. For instance, in organocatalytic reactions, theoretical calculations can clarify the origin of enantioselectivity by comparing the energies of the transition states leading to the major and minor enantiomers. mdpi.com

The analysis of non-covalent interactions, such as hydrogen bonding and π-stacking, within the transition state structures is key to explaining the observed stereochemical outcome. mdpi.com By modeling simplified or complete systems, researchers can identify the specific interactions between the catalyst, reactants, and any additives (like water) that influence the reaction's course and selectivity. mdpi.com These theoretical insights are crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve desired products with high selectivity.

In Silico Modeling for Biological Activity Prediction

Computational models are increasingly used to predict the biological activity of chemical compounds, reducing the time and cost associated with experimental screening.

Molecular Docking Studies for Ligand-Target Binding Interactions (e.g., DNA, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the binding of ligands, such as 2-naphthalenecarboxaldehyde, oxime derivatives, to biological macromolecules like enzymes and DNA. nih.govresearchgate.net

In docking studies, the ligand is placed into the binding site of a target protein, and its orientation and conformation are optimized to find the pose with the best binding affinity, often expressed as a binding energy score. nih.gov For instance, docking studies on novel oximes as reactivators for inhibited acetylcholinesterase (AChE) have been used to screen compounds and prioritize them for synthesis and in vitro testing. nih.gov The results of these simulations can reveal key binding interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the enzyme. nih.govnih.gov

Similarly, the interaction of oxime derivatives with DNA has been investigated using both experimental and computational methods. researchgate.net These studies can help determine the mode of binding, such as intercalation between base pairs or binding within the DNA grooves. researchgate.net Molecular docking can provide a structural basis for the observed DNA binding properties and guide the design of new compounds with enhanced DNA interaction for potential therapeutic applications. researchgate.net

| Target | Key Interactions | Predicted Outcome |

| Acetylcholinesterase (AChE) | Hydrogen bonding with active site residues (e.g., Glu202), π-π stacking with aromatic residues (e.g., Tyr337). nih.gov | Inhibition or reactivation of the enzyme. |

| DNA | Intercalation between base pairs, groove binding through non-covalent forces. researchgate.net | DNA binding and potential for photocleavage or other modifications. researchgate.net |

| DNA Gyrase | Hydrophobic interactions with amino acid residues (e.g., ARG192, PHE196). nih.gov | Potential inhibition of bacterial DNA replication. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Derivations

A thorough search of available scientific databases and literature reveals no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for 2-Naphthalenecarboxaldehyde, oxime. Therefore, no data tables or detailed research findings on its QSAR derivations can be provided.

Coordination Chemistry and Metal Complexation of 2 Naphthalenecarboxaldehyde, Oxime

Design and Synthesis of 2-Naphthalenecarboxaldehyde, Oxime-Based Ligands

The foundational ligand, 2-Naphthalenecarboxaldehyde, oxime, is typically synthesized through a condensation reaction between 2-naphthaldehyde (B31174) and hydroxylamine (B1172632) hydrochloride. orientjchem.org This straightforward synthesis makes it an accessible precursor for more elaborate ligand designs. The reactivity of the oxime group and the naphthalene (B1677914) ring allows for further modification to create multidentate ligands with tailored properties.

The design of more complex ligands often involves incorporating additional donor atoms to enhance chelation and stability. For instance, 2-naphthaldehyde can be used to form Schiff base ligands through condensation with various primary amines, such as hydrazides or aminophenols. uobaghdad.edu.iqsci-hub.se These Schiff bases, which may then be oximated or used in conjunction with the primary 2-Naphthalenecarboxaldehyde, oxime structure, can offer multiple coordination sites (e.g., N, O, S donors), leading to the formation of highly stable mono- or polynuclear metal complexes. sci-hub.semdpi.com A notable example involves the synthesis of a novel 1,2,3,4-tetrahydroquinazoline oxime through the condensation of 2-(naphthalen-2-yl)-2-oxoacetaldehyde (B1202059) oxime with 2-aminobenzylamine, creating a tridentate ligand with oxime, imine, and amine donor groups. researchgate.netsigmaaldrich.com

The general synthetic route for 2-Naphthalenecarboxaldehyde, oxime is presented below:

Reaction Scheme: Synthesis of 2-Naphthalenecarboxaldehyde, oxime  to yield 2-Naphthalenecarboxaldehyde, oxime.") Caption: General synthesis of 2-Naphthalenecarboxaldehyde, oxime via condensation of 2-naphthaldehyde with hydroxylamine.

Formation of Metal Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Pd(II))

2-Naphthalenecarboxaldehyde, oxime and its derivatives readily form complexes with a wide array of transition metal ions. The formation typically occurs by reacting the ligand with a metal salt (e.g., chloride, acetate (B1210297), or sulfate) in a suitable solvent like methanol (B129727) or ethanol. The oxime group can coordinate as a neutral molecule or, more commonly, as a deprotonated oximato anion, acting as a bidentate or monodentate ligand.

Co(II), Ni(II), and Cu(II) Complexes: These ions frequently form stable complexes with oxime-based ligands. For example, α-imine oxime complexes of Co(III) (formed from Co(II) precursor) and Ni(II) have been synthesized using a tridentate ligand derived from a naphthalenyl oxime. researchgate.netsigmaaldrich.com Studies on related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) show the formation of octahedral complexes with Co(II) and Ni(II), and square planar or square pyramidal complexes with Cu(II). mdpi.comrsc.org The coordination environment is often satisfied by one or more ligand molecules and, in some cases, solvent or water molecules. kjscollege.com

Mn(II) Complexes: Manganese is known to form complexes with various oxidation states, often stabilized by oxime-containing ligands. rsc.org For instance, bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazone has been shown to react with manganese(II) acetate to form a stable Mn(IV) complex. researchgate.net The naphthalene moiety is a common feature in ligands used to create manganese clusters with interesting magnetic properties. rsc.org

Zn(II) Complexes: As a d¹⁰ ion, Zn(II) forms diamagnetic complexes that are structurally diverse but lack the electronic transitions seen in other transition metals. It readily coordinates with N,O-donor ligands, typically resulting in tetrahedral or octahedral geometries. nih.gov For instance, Schiff bases from 2-hydroxy-1-naphthaldehyde form stable complexes with Zn(II). mdpi.com

Pd(II) Complexes: Palladium(II) complexes with oxime-based ligands are of significant interest, particularly for their catalytic applications. researchgate.net While specific studies on 2-Naphthalenecarboxaldehyde, oxime with Pd(II) are less common, related aromatic oximes and naphthaldehyde-derived Schiff bases form square-planar Pd(II) complexes, where the ligand coordinates through nitrogen and oxygen or sulfur atoms. mdpi.comresearchgate.net

Structural Elucidation and Coordination Modes of Metal Chelates

Structural elucidation of these metal complexes relies heavily on techniques such as X-ray crystallography, alongside spectroscopic methods.

Coordination Modes: The oxime group can act as a monodentate ligand through its nitrogen atom or as a bridging ligand. However, it most frequently acts as an N,O-bidentate chelating agent upon deprotonation of the hydroxyl group. kjscollege.comresearchgate.net In complexes derived from more complex ligands, such as Schiff bases of 2-naphthaldehyde, the coordination can be tridentate or tetradentate, involving the azomethine nitrogen and phenolic oxygen atoms in addition to the oxime donors. uobaghdad.edu.iqmdpi.com

Molecular Geometry: The resulting metal chelates exhibit various geometries depending on the metal ion, the ligand-to-metal ratio, and the participation of other co-ligands.

Octahedral geometry is common for Co(II), Ni(II), and Mn(II) complexes, often with a 1:2 metal-to-ligand ratio, where two tridentate ligands or a combination of bidentate ligands and solvent molecules saturate the metal's coordination sphere. researchgate.netsigmaaldrich.comnih.gov

Square planar or distorted square planar geometry is frequently observed for Cu(II) and Pd(II) complexes. rsc.org

Tetrahedral geometry is typical for Zn(II) complexes when coordinated to four donor atoms. mdpi.com

Single-crystal X-ray diffraction has confirmed these structures in many related systems, for example, revealing a slightly distorted square planar geometry for Cu(II) complexes with halogenated Schiff bases derived from 2-hydroxy-1-naphthaldehyde. rsc.org Similarly, a distorted octahedral geometry was confirmed for Ni(II) complexes with 3,5-dibromo-salicylaldehyde. mdpi.com

Electronic Properties and Spectroscopic Characteristics of Metal Complexes

The formation of metal complexes with 2-Naphthalenecarboxaldehyde, oxime-based ligands leads to significant changes in their spectroscopic and electronic properties. These changes provide crucial evidence for coordination and offer insight into the structure of the complexes.

Interactive Data Table: Spectroscopic Features of Naphthalene-Based Oxime/Schiff Base Metal Complexes Filter by Metal Ion or Spectroscopic Technique to explore the data.

Infrared (IR) Spectroscopy: IR spectra are fundamental in confirming coordination. Key indicators include:

A shift in the C=N stretching frequency (ν(C=N)) of the oxime or azomethine group upon coordination to the metal ion. researchgate.net

The disappearance of the broad O-H stretching band (ν(O-H)) upon deprotonation and coordination of the oximato oxygen.

The appearance of new, lower-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. nih.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes are distinct from that of the free ligand. The spectra of the complexes show new bands in the visible region attributed to d-d electronic transitions within the metal d-orbitals. The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). mdpi.com Additionally, intense Ligand-to-Metal Charge Transfer (LMCT) bands can appear. researchgate.net

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR): These techniques are used for complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II), Ni(II), Co(II), and Mn(II). Magnetic moment measurements help determine the oxidation state and spin state of the metal ion. researchgate.netnih.gov EPR spectroscopy provides detailed information about the electronic environment of the metal center, confirming its paramagnetic nature and helping to deduce the geometry of the complex. rsc.org

Impact of Metal Complexation on Chemical Reactivity and Biological Profile

Coordination of 2-Naphthalenecarboxaldehyde, oxime-based ligands to metal ions significantly alters their chemical and biological properties.